molecular formula C24H25NO2 B331272 N-(3,3-diphenylpropyl)-4-ethoxybenzamide

N-(3,3-diphenylpropyl)-4-ethoxybenzamide

Cat. No.: B331272
M. Wt: 359.5 g/mol
InChI Key: RNMRAVYBTRWMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-Diphenylpropyl)-4-ethoxybenzamide is a benzamide derivative characterized by a 3,3-diphenylpropyl chain attached to the nitrogen of a 4-ethoxy-substituted benzamide core. The compound’s structure combines lipophilic diphenylpropyl and ethoxybenzamide moieties, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C24H25NO2

Molecular Weight

359.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-4-ethoxybenzamide

InChI

InChI=1S/C24H25NO2/c1-2-27-22-15-13-21(14-16-22)24(26)25-18-17-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,25,26)

InChI Key

RNMRAVYBTRWMKW-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Challenges

  • Pharmacological Potential: The diphenylpropyl group’s presence in DAT ligands (e.g., SoRI-20041) suggests CNS activity for the target compound. Further studies should assess DAT binding and allosteric modulation.
  • Metabolic Considerations : The ethoxy group may undergo oxidative metabolism to a hydroxyl derivative, altering activity. Comparative studies with methoxy/hydroxy analogues (e.g., Compound 40005) are warranted .
  • Synthetic Optimization : Modular synthesis (as in ) allows for rapid generation of analogues with varied substituents to explore structure-activity relationships.

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